molecular formula C26H35O2P B057463 SPhos CAS No. 657408-07-6

SPhos

Cat. No. B057463
M. Wt: 410.5 g/mol
InChI Key: VNFWTIYUKDMAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of SPhos-related ligands involves innovative strategies to incorporate chirality and ensure high catalytic efficiency. For instance, spiro diphosphines containing a spiro scaffold have been synthesized, demonstrating exceptional activity and enantioselectivity in asymmetric hydrogenation of ketones (Jian-Hua Xie et al., 2003). Additionally, enantioenriched C2-symmetric spirobipyridine ligands were synthesized via a cationic rhodium(I)/(R)-Segphos or (R)-H8-BINAP complex-catalyzed enantioselective intramolecular double [2 + 2 + 2] cycloaddition of bis-diynenitriles, showcasing the versatility and efficiency of SPhos in facilitating complex ligand frameworks (Azusa Wada et al., 2007).

Molecular Structure Analysis

The molecular structure of SPhos and its derivatives is characterized by a chiral phosphorous center, which is critical for its catalytic activity and selectivity. The structure of SPhos ligands, such as SIPHOS ligands, has been designed to optimize the steric and electronic environment around the phosphorous atom, enhancing their effectiveness in catalysis (Shou‐Fei Zhu et al., 2003).

Chemical Reactions and Properties

SPhos has demonstrated remarkable efficiency in various chemical reactions, including the Suzuki-Miyaura reaction. A theoretical study highlighted its role in optimizing the catalytic cycle, providing insights into the design of improved ligands for cross-coupling reactions (S. Kozuch & Jan M. L. Martin, 2011). Moreover, the use of SPhos ligands has been extended to the synthesis of chiral 4,4'-disubstituted 1,1'-spirobiindane-7,7'-diols, demonstrating their broad applicability in asymmetric hydrogenation (Shou‐Fei Zhu et al., 2003).

Physical Properties Analysis

The physical properties of SPhos, including solubility and stability, contribute to its widespread use in catalysis. The design of SPhos ligands ensures their solubility in common organic solvents, facilitating their application in various organic reactions.

Chemical Properties Analysis

SPhos and its derivatives exhibit unique chemical properties, such as high enantioselectivity and catalytic efficiency, which are attributed to their chiral phosphine structure. These properties have been exploited in numerous reactions, including the synthesis of biaryl compounds through Suzuki-Miyaura coupling, highlighting the ligand's ability to suppress racemization and achieve high yields and selectivities (M. Prieto et al., 2009).

Scientific Research Applications

  • Carboxylation of Benzyl Chlorides with CO2 : Zhang et al. (2015) developed an efficient method for the direct carboxylation of benzyl chlorides with CO2 using SPhos as a ligand. This process uses Mn powder as a reducing agent and MgCl2 as an additive, operating smoothly under 1 atm CO2. This method provides a simple access to phenylacetic acids and highlights the role of MgCl2 in stabilizing the reaction intermediate [(SPhos)2PdII(Bn)(Cl)(η1‐CO2)(MgCl2)], as supported by a DFT study (Zhang, Chen, Yu, & He, 2015).

  • Polyethyleneglycol-Anchored Phosphine for Pd-Catalyzed Couplings : Leyva et al. (2007) explored SPhos phosphine anchored on different supports, including soluble and non-soluble polymers. Particularly, SPhos anchored on polyethyleneglycol (PEG–SPhos) exhibited the best activity for both amination and Suzuki couplings. The PEG–SPhos ligand could be recovered and recycled multiple times without losing activity, making it a highly efficient and sustainable option in organic synthesis (Leyva, García, & Corma, 2007).

  • Suzuki-Miyaura Reaction : Kozuch and Martin (2011) conducted a theoretical study on the Suzuki-Miyaura cross-coupling reaction using the SPhos ligand. They utilized DFT and the energetic span model to analyze the reaction, leading to the design of a modified SPhos ligand, "InPhos," which theoretically addresses the deficiencies of the original ligand. This study underscores the importance of ligand design in improving catalytic cycles in organic synthesis (Kozuch & Martin, 2011).

  • Catalytic Activity in Solvent-Dependent Contexts : Brazier et al. (2017) revisited the nuclearity and structures of the palladium complex [(SPhos)Pd(Ph)Cl]2, using various techniques like EXAFS spectroscopy, NMR, and DFT calculations. They examined its catalytic activity in different solvents, revealing different deactivation behaviors, which is crucial for understanding the efficiency and stability of catalytic systems (Brazier, Newton, Barreiro, Adrio, Naya, & Hii, 2017).

Safety And Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling SPhos . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35O2P/c1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21/h9-11,16-21H,3-8,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFWTIYUKDMAOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90460730
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl

CAS RN

657408-07-6
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=657408-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0657408076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90460730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-DICYCLOHEXYLPHOSPHINO-2',6'-DIMETHOXYBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI1MQ32186
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of the catalyst was prepared as follows: A 20 mL Wheaton vial equipped with a magnetic stir bar was charged with Pd(OAc)2 (5.60 mg, 0.025 mmol, 1.0 eq.) and 2-dicyclohexylphosphino-2′,6′-dimethoxy-1,1′-biphenyl (4d) (20.5 mg, 0.050 mmol, 2.0 eq.). Toluene (3.00 mL) was added and the vial was sealed with a PTFE-lined plastic cap. The resulting mixture was stirred at 23° C. for 45 min. resulting in a yellow Pd/4d catalyst solution (0.00833 N Pd in toluene).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
5.6 mg
Type
reactant
Reaction Step Two
Quantity
20.5 mg
Type
reactant
Reaction Step Two
[Compound]
Name
PTFE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Name

Synthesis routes and methods II

Procedure details

To a solution of 1,3-dimethoxybenzene (2 ml, 15.30 mmol) in anhydrous THF (35 ml) at 0° C., nBuLi (6.2 ml, 15.50 mmol) is added to the dropping funnel for 5 min. The reaction medium is stirred at room temperature for 3.5 h, then 2-bromochlorobenzene (1.6 ml, 13.70 mmol) is added by syringe, dropwise, at 0° C., for 30 min. After 15 min of stirring, the reaction medium is cooled to −78° C. and nBuLi (6.20 ml, 15.50 mmol) is added to the dropping funnel dropwise for 5 min. After 30 min, chlorodicyclohexylphosphine (3.03 ml, 13.70 mmol) is added. The reaction medium is maintained at −78° C. for 1 h, under rapid stirring (mechanical stirring). After returning to room temperature, the precipitate obtained is filtered on a fritted disc containing silica topped with a layer of cellulose acetate, with 600 ml ethyl acetate. The solvents are evaporated with a rotary evaporator, and the orange oil obtained is recrystallized in acetone to obtain S-Phos ligand in the form of white crystals with a yield of 36% (1.22 g, 2.97 mmol).
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
3.03 mL
Type
reactant
Reaction Step Four
Yield
36%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
SPhos
Reactant of Route 2
Reactant of Route 2
SPhos
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
SPhos
Reactant of Route 4
Reactant of Route 4
SPhos
Reactant of Route 5
Reactant of Route 5
SPhos
Reactant of Route 6
Reactant of Route 6
SPhos

Citations

For This Compound
5,830
Citations
S Kozuch, JML Martin - Chemical Communications, 2011 - pubs.rsc.org
… Moreover, we will analyze the hypothetical catalytic cycle of a modified SPhos … span (SPhos: 23.5 kcal mol −1 ; PtBu 3 : 29.0 kcal mol −1 ). At the same conditions, the SPhos system will …
Number of citations: 42 pubs.rsc.org
ASK Hashmi, A Loos, S Doherty… - Advanced Synthesis …, 2011 - Wiley Online Library
… that afford phenols, 3‐acylindenes and methylene‐oxazolines; comparative catalyst testing showed that these catalysts either competed with or outperformed that based on SPHOS [2‐(…
Number of citations: 56 onlinelibrary.wiley.com
M Prieto, S Mayor, P Lloyd-Williams… - The Journal of Organic …, 2009 - ACS Publications
α-Amino acid derivatives, particularly those of phenylglycine, can suffer significant racemization in Suzuki couplings. When arylpinacolboronate esters are used as coupling partners this …
Number of citations: 27 pubs.acs.org
JB Brazier, MA Newton, EM Barreiro, LA Adrio… - Dalton …, 2017 - pubs.rsc.org
The nuclearity and structures of the palladium complex [(SPhos)Pd(Ph)Cl]2 in the solid and solution states are revisited using a combination of Extended X-ray Absorption Fine Structure …
Number of citations: 6 pubs.rsc.org
KL Song, B Wu, WE Gan, WC Yang, XB Chen… - Organic Chemistry …, 2021 - pubs.rsc.org
A palladium-catalyzed carbonylative C–C bond activation reaction of cyclobutanones proceeding by C–C bond cleavage, ring-opening, and amino- or alkoxycarbonylation is reported …
Number of citations: 14 pubs.rsc.org
SG Rachor, M Ahrens, T Braun - … Chemie International Edition, 2022 - Wiley Online Library
… and the rather stable complex [Au(Cl)(SPhos)]. DFT calculations were performed to evaluate the … Note further that we were not able to prepare [Au(SPhos)(CNAd)][N(F)SO2Ph] (Ad = …
Number of citations: 9 onlinelibrary.wiley.com
A Leyva, H García, A Corma - Tetrahedron, 2007 - Elsevier
… the SPhos ligand in solution that our solPS–SPhos would be the most active. PS–Phos was soluble in many organic solvents, including toluene and CH 2 Cl 2 , but insoluble in alcohols …
Number of citations: 76 www.sciencedirect.com
D Yakubovich, T Strauss, D Ohana, C Taran… - European Journal of …, 2020 - Springer
… sPhos, (b) study the association between low sPhos and early neonatal outcomes. Due to discrepancies in the normal ranges of sPhos … cutoffs and used sPhos as a continuous variable. …
Number of citations: 6 link.springer.com
SG Rachor, R Müller, M Kaupp… - European Journal of …, 2023 - Wiley Online Library
The hydrogen bonding in the Au(I) complex [Au(F ⋅ HF)(SPhos)] (SPhos=dicyclohexyl(2’,6’‐dimethoxy[1,1’‐biphenyl]‐2‐yl)phosphane) (1 a ⋅ HF) has been analysed by IR and NMR …
M Wienhold, JJ Molloy, CG Daniliuc… - Angewandte Chemie …, 2021 - Wiley Online Library
… Gratifyingly, exposing the coupling partners to Pd(OAc) 2 and SPhos in 1,4-dioxane at 80 C generated the desired coumarin 3 in 30 % yield after 16 h (entry 1). Switching solvent to N,N-…
Number of citations: 16 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.